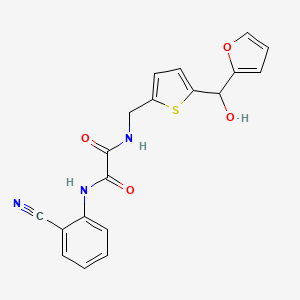
N1-(2-cyanophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyanophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-cyanophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources and research findings.
The compound features a cyanophenyl group, a furan ring, and an oxalamide moiety. Its molecular formula is C19H15N3O3S2 with a molecular weight of 397.5 g/mol. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3O3S2 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1448121-96-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Cyanophenyl Intermediate : This is achieved through nucleophilic substitution reactions.
- Synthesis of the Furan-containing Intermediate : The furan ring is introduced via cyclization reactions involving suitable precursors.
- Coupling of Intermediates : The final step involves coupling the cyanophenyl and furan intermediates through an oxalamide linkage using oxalyl chloride and appropriate amines under controlled conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves induction of apoptosis and cell cycle arrest .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the furan and thiophene rings may engage in π-π interactions with aromatic amino acids, disrupting normal protein function .
Case Studies
- Antimicrobial Screening : A study conducted on oxalamide derivatives showed that they inhibited the growth of Gram-positive and Gram-negative bacteria with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for developing new antimicrobial agents based on this scaffold .
- Anticancer Evaluation : Another investigation evaluated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .
属性
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c20-10-12-4-1-2-5-14(12)22-19(25)18(24)21-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKMIKCMUKERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














